Cas no 1484331-98-7 (4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl-)

4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl- 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl-
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- MDL: MFCD21789553
- インチ: 1S/C10H14ClN3/c1-7-6-12-10(11)14-9(7)13-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13,14)
- InChIKey: CGFXZWBKYKQIDQ-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=C(C)C(NC2CCCC2)=N1
4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 223594-500mg |
2-Chloro-N-cyclopentyl-5-methylpyrimidin-4-amine, 95% min |
1484331-98-7 | 95% | 500mg |
$1260.00 | 2023-09-06 | |
Matrix Scientific | 223594-1g |
2-Chloro-N-cyclopentyl-5-methylpyrimidin-4-amine, 95% min |
1484331-98-7 | 95% | 1g |
$2248.00 | 2023-09-06 |
4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl- 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl-に関する追加情報
Exploring 4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl- (CAS No. 1484331-98-7): Properties, Applications, and Market Insights
The compound 4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl- (CAS No. 1484331-98-7) is a specialized pyrimidine derivative with significant potential in pharmaceutical and agrochemical research. As a heterocyclic amine, it features a unique molecular structure characterized by a chloro-substituted pyrimidine ring and a cyclopentyl amine group. This structural complexity makes it a valuable intermediate in the synthesis of bioactive molecules.
In recent years, the demand for pyrimidine-based compounds has surged due to their role in drug discovery, particularly in the development of kinase inhibitors and antiviral agents. Researchers are increasingly interested in 2-chloro-N-cyclopentyl-5-methyl-4-pyrimidinamine as a building block for novel therapeutics targeting metabolic disorders and infectious diseases. Its chloro and methyl substitutions enhance its reactivity, enabling diverse chemical modifications.
The physicochemical properties of CAS 1484331-98-7 contribute to its versatility. With a molecular weight of 211.68 g/mol, it exhibits moderate solubility in organic solvents, making it suitable for various synthetic applications. The presence of the cyclopentyl group improves its lipophilicity, a critical factor in drug design for optimizing membrane permeability and bioavailability.
One of the most searched questions about 4-Pyrimidinamine derivatives is their role in cancer research. While 2-chloro-N-cyclopentyl-5-methyl-4-pyrimidinamine itself is not a drug, its scaffold is frequently employed in the design of small-molecule inhibitors. For instance, similar compounds have shown promise in modulating protein-protein interactions involved in tumor progression, aligning with the growing focus on targeted cancer therapies.
Beyond pharmaceuticals, this compound finds applications in agrochemical innovation. The pyrimidine core is a common motif in herbicides and fungicides, where its chloro-substituted variants enhance pesticidal activity. With the global push toward sustainable agriculture, researchers are exploring 1484331-98-7 as a precursor for eco-friendly crop protection agents.
The synthetic routes to 4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl- often involve cyclocondensation reactions or nucleophilic substitutions on pre-functionalized pyrimidine rings. Recent advancements in green chemistry have also introduced catalytic methods to improve yield and reduce waste, addressing the industry’s emphasis on environmentally friendly synthesis.
Market analysts highlight the rising demand for high-purity pyrimidine intermediates like CAS 1484331-98-7, driven by the expansion of contract research organizations (CROs) and custom synthesis services. Suppliers are increasingly offering this compound in bulk quantities, catering to the needs of drug development pipelines and material science applications.
For researchers investigating structure-activity relationships (SAR), 2-chloro-N-cyclopentyl-5-methyl-4-pyrimidinamine serves as a model compound to study the impact of halogenation and alkylation on bioactivity. Its crystallographic data and spectroscopic profiles (e.g., NMR, HPLC) are well-documented, facilitating its adoption in academic and industrial labs.
In summary, 4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-methyl- (CAS No. 1484331-98-7) represents a multifaceted tool for modern chemistry. Its applications span medicinal chemistry, agrochemical development, and materials science, reflecting the broader trends in heterocyclic compound utilization. As innovation accelerates, this compound is poised to play a pivotal role in addressing global challenges in health and sustainability.
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